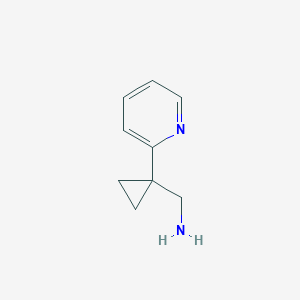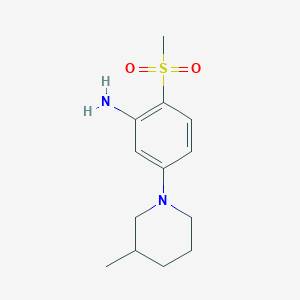
5-(3-Méthylpipéridin-1-yl)-2-méthylsulfonylaniline
Vue d'ensemble
Description
Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and other organic compounds . Anilines, on the other hand, are a class of compounds that consist of a phenyl group attached to an amino group . They are also commonly used in the production of drugs, dyes, and plastics .
Synthesis Analysis
The synthesis of piperidine derivatives often involves cyclization, hydrogenation, and multicomponent reactions . Anilines can be synthesized through various methods, including the reduction of nitrobenzene or the ammonolysis of phenyl halides .
Molecular Structure Analysis
The molecular structure of piperidines consists of a six-membered ring with one nitrogen atom . Anilines have a phenyl group attached to an amino group .
Chemical Reactions Analysis
Piperidines can undergo a variety of chemical reactions, including substitutions and additions . Anilines can also participate in a wide range of reactions, such as acylation and sulfonation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline” would depend on its specific structure. Generally, piperidines are basic in nature and have a characteristic odor . Anilines are weakly basic and can form salts with acids .
Applications De Recherche Scientifique
Conception et Synthèse de Médicaments
Les dérivés de pipéridine comme la 5-(3-Méthylpipéridin-1-yl)-2-méthylsulfonylaniline jouent un rôle crucial dans la conception de médicaments en raison de leur présence dans de nombreux produits pharmaceutiques. Ils servent d'intermédiaires clés dans la synthèse de médicaments ayant divers effets thérapeutiques. La polyvalence du cycle pipéridine permet de créer des composés ayant une activité potentielle contre un large éventail de maladies .
Recherche Pharmacologique
Les applications pharmacologiques des dérivés de pipéridine sont vastes. Ils sont impliqués dans le développement de nouveaux médicaments capables d'interagir avec des cibles biologiques telles que les enzymes, les récepteurs et les canaux ioniques. Ce composé particulier pourrait être exploré pour son efficacité dans le traitement des affections qui répondent aux traitements à base de pipéridine .
Profil d'Activité Biologique
En recherche biologique, ce composé peut être utilisé pour étudier l'activité biologique de nouvelles molécules synthétiques. En modifiant la partie pipéridine, les chercheurs peuvent évaluer les changements d'activité biologique, ce qui est crucial pour la découverte de nouveaux médicaments .
Mécanisme D'action
Target of Action
It’s worth noting that both indole and piperidine derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential interactions with cellular targets.
Biochemical Pathways
The broad-spectrum biological activities of indole derivatives suggest that they may influence a variety of biochemical pathways .
Pharmacokinetics
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The diverse biological activities of indole derivatives suggest that they may have a wide range of potential effects .
Action Environment
The success of suzuki–miyaura cross-coupling, a common method for constructing carbon-carbon bonds in organic compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors may play a significant role in the action of compounds like 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline.
Safety and Hazards
Orientations Futures
The future directions for research on “5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline” would depend on its potential applications. Given that both piperidines and anilines are widely used in the synthesis of pharmaceuticals, it’s possible that this compound could have interesting biological activities that could be explored in future studies .
Propriétés
IUPAC Name |
5-(3-methylpiperidin-1-yl)-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-4-3-7-15(9-10)11-5-6-13(12(14)8-11)18(2,16)17/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEULTGNUOMOFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


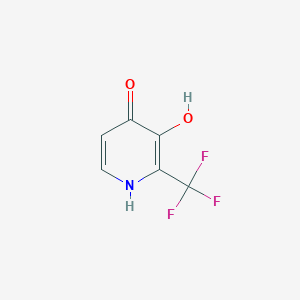
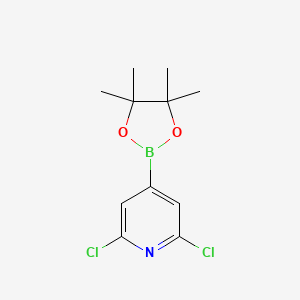
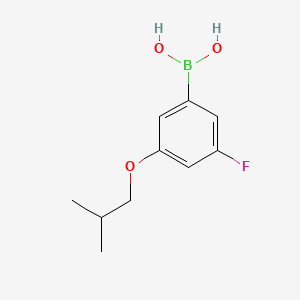
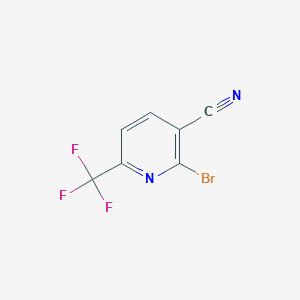
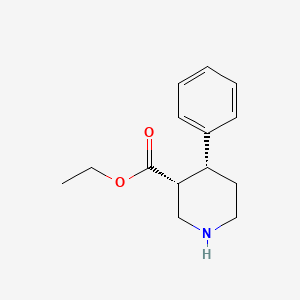
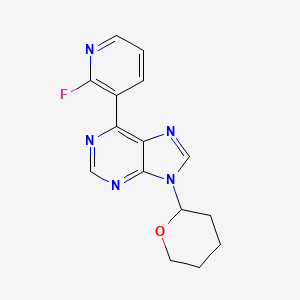

![(2E)-3-{3-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387102.png)


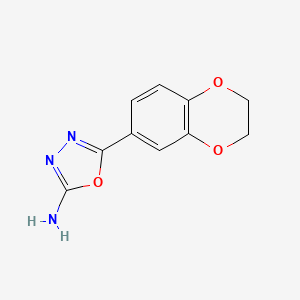
![[4-(3-Fluorophenoxy)phenyl]methanol](/img/structure/B1387108.png)
